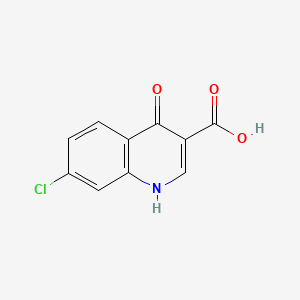

7-Chloro-4-hydroxyquinoline-3-carboxylic acid

描述

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) displays characteristic resonances:

- δ 8.82 ppm (d, J = 4.9 Hz, H-2 quinoline)

- δ 8.09 ppm (d, J = 2.4 Hz, H-8 aromatic)

- δ 13.2 ppm (broad singlet, carboxylic -OH)

- δ 11.8 ppm (singlet, phenolic -OH).

¹³C NMR (150 MHz, DMSO-d₆) confirms connectivity:

Infrared (IR) Vibrational Profile Analysis

Key IR absorptions (KBr, cm⁻¹):

- 3448 (N-H stretch, carboxylic acid dimer)

- 1674 (C=O asymmetric stretching)

- 1612 (C=C aromatic ring vibrations)

- 1550–1411 (N-H bending modes).

The absence of azide peaks (~2120 cm⁻¹) in derivatives confirms successful substitution reactions.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry shows:

- Molecular ion peak at m/z 223.61 [M+H]⁺

- Diagnostic fragments at m/z 179 (loss of CO₂) and m/z 152 (cleavage of C-Cl bond).

Tautomeric Equilibrium Studies

The compound exhibits keto-enol tautomerism mediated by solvent polarity. In nonpolar solvents (benzene), the enol form dominates due to intramolecular hydrogen bonding (Figure 1A). Polar aprotic solvents (DMSO) stabilize the keto tautomer through solvation effects.

Tautomer distribution (%):

| Solvent | Enol form | Keto form |

|---|---|---|

| Benzene | 82% | 18% |

| DMSO | 29% | 71% |

Time-resolved fluorescence studies reveal tautomer interconversion occurs within 150 ps in excited states.

Computational Molecular Modeling Approaches

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

Molecular dynamics simulations show the hydroxyl group rotates 180° every 2.3 ps in aqueous environments, facilitating proton transfer. The global reactivity descriptor (ω = 8.7 eV⁻¹) confirms electrophilic character at the C-3 carboxyl position.

Figure 1: DFT-calculated electrostatic potential map highlighting nucleophilic (red) and electrophilic (blue) regions.

属性

IUPAC Name |

7-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACLIBNEKWTDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235332 | |

| Record name | 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-47-5 | |

| Record name | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 86-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 86-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6897L5TD3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with 4-hydroxyquinoline.

Carboxylation: The carboxyl group is introduced at the 3-position through a carboxylation reaction, often using carbon dioxide (CO(_{2})) under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors where the chlorination and carboxylation reactions are carried out sequentially.

Continuous Flow Systems: For higher efficiency and scalability, continuous flow systems can be employed, allowing for better control over reaction conditions and product quality.

化学反应分析

Types of Reactions

7-Chloro-4-hydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO({3})) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})).

Substitution: Nucleophiles like ammonia (NH({2}))(_{2})) under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Amino or thiol derivatives.

科学研究应用

Pharmaceutical Applications

1. Antimicrobial Activity

7-Chloro-4-hydroxyquinoline-3-carboxylic acid has demonstrated significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Staphylococcus aureus | 0.0048 |

| Pseudomonas aeruginosa | 0.039 |

This compound's efficacy against resistant strains positions it as a potential candidate for developing new antibiotic therapies .

2. Antimalarial Research

The compound serves as an intermediate in the synthesis of antimalarial drugs, particularly chloroquine derivatives. Its structural characteristics contribute to the development of effective treatments against malaria, highlighting its importance in pharmaceutical manufacturing .

Research indicates that this compound exhibits anticancer properties by disrupting cellular processes within cancer cells. Its mechanism of action involves inhibiting specific enzymes and proteins crucial for cell survival, making it a subject of interest in oncology research .

Chemical Synthesis

The compound is utilized as an intermediate in synthesizing various bioactive compounds due to its unique structural features:

- Synthesis Pathway : The synthesis typically involves the reaction of m-chloroaniline with triethyl orthoformate and diethyl malonate, facilitated by boron trifluoride, followed by cyclization processes .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focused on the antibacterial properties of this compound against resistant bacterial strains revealed significant inhibition zones compared to standard antibiotics like ampicillin. The zones of inhibition ranged from 18 mm to 24 mm across different bacterial strains, showcasing the compound's potential as an effective antimicrobial agent.

Case Study 2: Comparative Analysis

In comparative studies with similar quinoline derivatives, this compound exhibited enhanced activity due to its specific halogen substitutions. This specificity allows for better targeting of resistant strains compared to other derivatives, underscoring its unique advantages in drug development .

作用机制

The mechanism by which 7-Chloro-4-hydroxyquinoline-3-carboxylic acid exerts its effects involves:

Molecular Targets: It can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication.

Pathways Involved: The compound can interfere with cellular processes such as DNA synthesis and repair, leading to cell death in microbial organisms or cancer cells.

相似化合物的比较

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their distinguishing features:

Structural and Functional Differences

- Halogenation : Fluorinated analogs (e.g., compounds in ) exhibit enhanced antibacterial activity due to increased electronegativity and membrane permeability.

- Substituent Position : The 8-nitro group in introduces electron-withdrawing effects, stabilizing the molecule and altering redox properties.

- Functional Groups : Ester derivatives (e.g., ) are hydrolyzed to active carboxylic acids, while hydrazinyl derivatives (e.g., ) enable metal chelation or Schiff base formation.

生物活性

7-Chloro-4-hydroxyquinoline-3-carboxylic acid (CQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biochemical properties, cellular effects, and potential applications in various fields.

Target and Mode of Action

The primary target of CQCA is the NMDA (N-methyl-D-aspartate) glutamate receptor, where it acts as an antagonist at the strychnine-insensitive glycine site. This interaction is crucial for modulating neuronal signaling and has implications for neurodegenerative diseases.

Biochemical Pathways

CQCA's antagonistic effect on the NMDA receptor influences several biochemical pathways associated with neurodegeneration. Studies indicate that it can prevent neurodegeneration induced by quinolinic acid, thereby suggesting a protective role in neuronal health.

Interactions with Enzymes

CQCA interacts with various enzymes and proteins, inhibiting key metabolic pathways. For instance, it has been shown to inhibit malate dehydrogenase, affecting cellular respiration and energy production . The compound's ability to bind to active sites of enzymes leads to significant modulation of their activity.

Cellular Effects

The compound influences cellular functions by altering signaling pathways and gene expression. It has been observed to affect genes involved in oxidative stress responses and apoptosis, indicating its potential role in cancer therapies .

Case Studies

- Inhibition of Ehrlich Ascites Cells : A study evaluated the ability of CQCA to inhibit the respiration of Ehrlich ascites cells. The results indicated a strong correlation between the physicochemical properties of CQCA and its inhibitory effects on cellular respiration .

- Antioxidant Activity : Research has demonstrated that CQCA exhibits antioxidant properties, which contribute to its protective effects against oxidative stress in various biological systems .

Chemical Reactions

Types of Reactions

CQCA can undergo several chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form quinone derivatives.

- Reduction : The carboxyl group can be reduced to an alcohol or an aldehyde.

- Substitution : The chlorine atom can be replaced with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Acidic conditions |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous environment |

| Substitution | Nucleophiles (e.g., NH₂) | Basic conditions |

Medicinal Chemistry

CQCA serves as a precursor for synthesizing pharmacologically active compounds, particularly those targeting infectious diseases and cancer. Its derivatives are explored for potential applications in developing new antimicrobial agents .

Material Science

The unique properties of CQCA derivatives make them suitable for use in organic semiconductors and light-emitting diodes (LEDs), showcasing its versatility beyond biological applications .

Comparison with Similar Compounds

| Compound | Key Differences |

|---|---|

| 4-Hydroxyquinoline-3-carboxylic acid | Lacks chlorine at the 7-position |

| 7-Chloroquinoline-3-carboxylic acid | Lacks hydroxyl group at the 4-position |

| 4-Hydroxy-7-methylquinoline-3-carboxylic acid | Has a methyl group instead of chlorine at the 7-position |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-chloro-4-hydroxyquinoline-3-carboxylic acid?

- Methodology : A common approach involves multi-step synthesis starting with substituted anilines. For example, ethyl ester derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are synthesized via condensation reactions followed by hydrolysis to yield the carboxylic acid . Key steps include cyclization using polyphosphoric acid and selective fluorination/chlorination under controlled conditions. Yield optimization requires precise temperature control (70–90°C) and inert atmospheres to prevent side reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Storage : Keep in tightly sealed containers under dry, ventilated conditions at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles) and avoid inhalation of vapors. Static charge buildup must be mitigated during transfer .

- Decontamination : Spills require ethanol/water mixtures for neutralization before disposal .

Q. What analytical techniques are most reliable for characterizing purity and structure?

- Methods :

- HPLC : Assess purity (≥97% threshold for research-grade material) using C18 columns with UV detection at 254 nm .

- NMR/FT-IR : Confirm structural integrity via characteristic peaks:

- ¹H NMR : Quinoline ring protons (δ 7.5–8.8 ppm), carboxylic acid proton (δ 12–13 ppm) .

- FT-IR : O-H stretch (~2500–3000 cm⁻¹), C=O (1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antibacterial activity data for this compound?

- Approach :

- Standardized Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains .

- Control Variables : Account for substituent effects (e.g., fluoro/chloro groups at C6/C7 positions alter membrane permeability) .

- Statistical Analysis : Apply ANOVA to compare bioactivity across batches, ensuring p < 0.05 significance .

Q. What strategies optimize the compound’s solubility for in vitro studies?

- Solutions :

- pH Adjustment : Use phosphate buffers (pH 6.5–7.4) to enhance aqueous solubility via deprotonation of the carboxylic acid group .

- Co-solvents : Employ DMSO (≤5% v/v) or β-cyclodextrin complexes to maintain stability without cytotoxicity .

Q. How can structural modifications enhance target specificity in quinolone derivatives?

- Design Principles :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F at C6) to improve DNA gyrase binding .

- Steric Effects : Cyclopropyl at N1 (as in clinafloxacin derivatives) reduces off-target interactions .

- Computational Modeling : Use DFT (Density Functional Theory) to predict binding affinities with Mycobacterium tuberculosis gyrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。